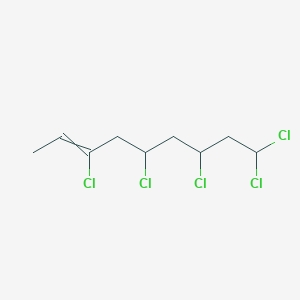
3,5,7,9,9-Pentachloronon-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7,9,9-Pentachloronon-2-ene is an organic compound characterized by the presence of five chlorine atoms attached to a non-ene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7,9,9-Pentachloronon-2-ene typically involves the chlorination of non-2-ene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the chlorination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of catalysts such as iron chloride can enhance the efficiency of the chlorination process. The final product is purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: 3,5,7,9,9-Pentachloronon-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Chlorinated carboxylic acids.
Reduction: Less chlorinated non-ene derivatives.
Substitution: Hydroxyl or amino-substituted non-ene compounds.
Scientific Research Applications
3,5,7,9,9-Pentachloronon-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into various substrates.
Biology: Studied for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of diseases where chlorinated compounds have shown efficacy.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3,5,7,9,9-Pentachloronon-2-ene involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms enhances its reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit the activity of certain enzymes or alter the function of receptors, leading to various biological effects.
Comparison with Similar Compounds
3,5,7,9-Tetrachloronon-2-ene: Similar structure but with one less chlorine atom.
3,5,7,9,9-Pentabromonon-2-ene: Bromine atoms instead of chlorine, leading to different reactivity and properties.
3,5,7,9,9-Pentafluoronon-2-ene: Fluorine atoms instead of chlorine, resulting in higher electronegativity and different chemical behavior.
Uniqueness: 3,5,7,9,9-Pentachloronon-2-ene is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
62619-25-4 |
|---|---|
Molecular Formula |
C9H13Cl5 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
3,5,7,9,9-pentachloronon-2-ene |
InChI |
InChI=1S/C9H13Cl5/c1-2-6(10)3-7(11)4-8(12)5-9(13)14/h2,7-9H,3-5H2,1H3 |
InChI Key |
VADVZYUFTRWYOU-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CC(CC(CC(Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Azepan-1-yl)amino]ethane-1-sulfonic acid](/img/structure/B14520995.png)

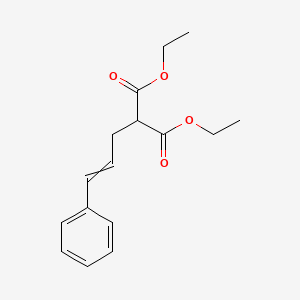
![1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane](/img/structure/B14521011.png)

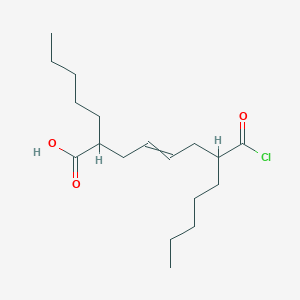
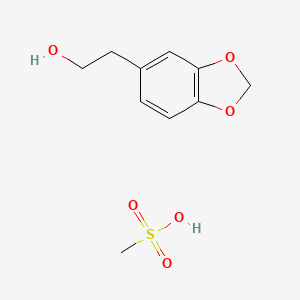


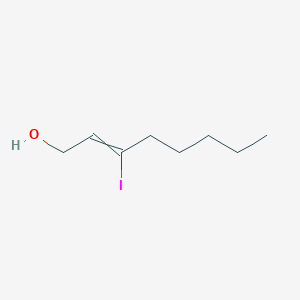
![2-[(3-Phenylacryloyl)amino]butanoic acid](/img/structure/B14521057.png)
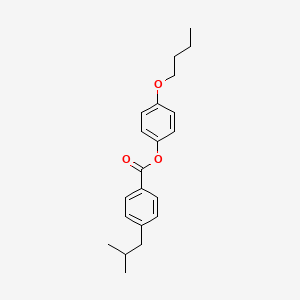
![Acetic acid, 2-[4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl]amino]phenyl]hydrazide](/img/structure/B14521060.png)
![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl butanoate](/img/structure/B14521072.png)
